1-[4-(Piperidin-4-yloxy)but-2-yn-1-yl]-4-(propan-2-yl)piperazine; tris(trifluoroacetic acid)
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Overview
Description
1-[4-(Piperidin-4-yloxy)but-2-yn-1-yl]-4-(propan-2-yl)piperazine; tris(trifluoroacetic acid) is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes piperidine and piperazine rings, which are known for their biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Piperidin-4-yloxy)but-2-yn-1-yl]-4-(propan-2-yl)piperazine typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the piperidin-4-yloxy intermediate: This involves the reaction of piperidine with an appropriate alkylating agent to introduce the but-2-yn-1-yl group.
Coupling with piperazine: The intermediate is then coupled with 4-(propan-2-yl)piperazine under suitable conditions, such as using a base like potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Trifluoroacetic acid treatment: The final step involves treating the compound with tris(trifluoroacetic acid) to obtain the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Piperidin-4-yloxy)but-2-yn-1-yl]-4-(propan-2-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert alkyne groups to alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkanes.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, such as acting as an inhibitor for specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[4-(Piperidin-4-yloxy)but-2-yn-1-yl]-4-(propan-2-yl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(but-3-yn-1-yl)piperidin-4-amine: Shares a similar alkyne group and piperidine ring structure.
4-piperidin-1-ylpyridine: Contains a piperidine ring but differs in the presence of a pyridine ring.
Uniqueness
1-[4-(Piperidin-4-yloxy)but-2-yn-1-yl]-4-(propan-2-yl)piperazine is unique due to its combination of piperidine and piperazine rings, along with the but-2-yn-1-yl group. This structure provides a versatile platform for chemical modifications and potential biological activity.
Properties
Molecular Formula |
C22H32F9N3O7 |
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Molecular Weight |
621.5 g/mol |
IUPAC Name |
1-(4-piperidin-4-yloxybut-2-ynyl)-4-propan-2-ylpiperazine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C16H29N3O.3C2HF3O2/c1-15(2)19-12-10-18(11-13-19)9-3-4-14-20-16-5-7-17-8-6-16;3*3-2(4,5)1(6)7/h15-17H,5-14H2,1-2H3;3*(H,6,7) |
InChI Key |
DGWMCPLTRQSQAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCN(CC1)CC#CCOC2CCNCC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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